molecular formula C20H22Cl2N2O2S B11211980 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide

2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide

Cat. No.: B11211980
M. Wt: 425.4 g/mol
InChI Key: HHACKPFXKXOFAP-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by its bicyclic aromatic structure. Quinazolinones have gained attention due to their diverse medicinal properties, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . The compound’s full chemical name is quite a mouthful, so let’s break it down:

  • 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, I can describe the general approach:

  • Step 1: Synthesis of the Quinazolinone Core
    • Start with 2-aminobenzoyl chloride.
    • React it with 2-chloroacetyl chloride to form the quinazolinone core.
    • Introduce the cyclopentyl group via acylation with cyclopentylamine.

Chemical Reactions Analysis

  • Reactions : The compound may undergo various reactions, including oxidation, reduction, and substitution.
  • Common Reagents and Conditions :
    • Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
    • Reduction : Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
    • Substitution : Halogenation reactions with chlorine or bromine.
  • Major Products : The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding amine.

Scientific Research Applications

  • Chemistry : Investigate its reactivity, stability, and potential as a building block for other compounds.
  • Biology : Explore its interactions with biological macromolecules (enzymes, receptors).
  • Medicine : Assess its pharmacological properties (antimicrobial, anticancer).
  • Industry : Consider its use in drug development or as a starting material for other derivatives.

Mechanism of Action

  • Targets : Identify molecular targets (e.g., enzymes, receptors).
  • Pathways : Investigate signaling pathways affected by the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22Cl2N2O2S

Molecular Weight

425.4 g/mol

IUPAC Name

2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide

InChI

InChI=1S/C20H22Cl2N2O2S/c21-12-18(25)24(13-17-6-3-11-27-17)19(14-7-9-15(22)10-8-14)20(26)23-16-4-1-2-5-16/h3,6-11,16,19H,1-2,4-5,12-13H2,(H,23,26)

InChI Key

HHACKPFXKXOFAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)Cl)N(CC3=CC=CS3)C(=O)CCl

Origin of Product

United States

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